molecular formula C7H12N2OS B13164017 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol

3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13164017
M. Wt: 172.25 g/mol
InChI Key: XAARGHOAXAYCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of appropriate thiazole derivatives with amino alcohols under controlled conditions. One common method includes the use of thiourea and α-haloketones as starting materials, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The reaction conditions often require precise temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and hydroxyl groups allow for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C7H12N2OS/c1-5(4-8)6(10)7-9-2-3-11-7/h2-3,5-6,10H,4,8H2,1H3

InChI Key

XAARGHOAXAYCDB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=NC=CS1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.